molecular formula C17H16ClNO3 B2413236 [2-(4-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 380159-56-8

[2-(4-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No. B2413236
CAS RN: 380159-56-8
M. Wt: 317.77
InChI Key: GLRVFCMURQZNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate, also known as Mocetinostat, is a potent histone deacetylase inhibitor (HDACi) that has attracted significant interest in the scientific community due to its potential therapeutic applications. HDACi are a class of drugs that can modulate gene expression by inhibiting the activity of histone deacetylases, enzymes that remove acetyl groups from histone proteins, leading to changes in chromatin structure and gene expression.

Scientific Research Applications

  • Corrosion Inhibition : A study conducted by Zarrouk et al. (2014) explored quinoxalines compounds as corrosion inhibitors for copper in nitric acid media, which included analysis of compounds with similar structures to "[2-(4-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate" (Zarrouk et al., 2014).

  • Molecular Structure Analysis : Kumar et al. (2014) conducted a study on the molecular structure, FT-IR, first-order hyperpolarizability, and HOMO and LUMO analysis of a compound structurally related to "this compound" (Kumar et al., 2014).

  • Chemical Reactions and Synthesis : A study by Koz’minykh et al. (2007) discussed the reaction of a compound with a similar structure with carboxylic acid hydrazides, focusing on the product structure (Koz’minykh et al., 2007).

  • Fungicidal Activity : Lv et al. (2015) synthesized a series of compounds, including one structurally similar to the target compound, and examined their fungicidal activities against Rhizoctonia solani (Lv et al., 2015).

  • Potential in Antimicrobial Agents : Sah et al. (2014) synthesized formazans from a Mannich base of a compound related to "this compound" and evaluated their antimicrobial activity (Sah et al., 2014).

  • Aldose Reductase Inhibitors : A study by Ali et al. (2012) explored the synthesis and evaluation of iminothiazolidin-4-one acetate derivatives, structurally similar to the target compound, as aldehyde and aldose reductase inhibitors (Ali et al., 2012).

  • Anticancer Activity : Rayes et al. (2020) synthesized a series of compounds based on the structure modification of a compound structurally related to the target molecule and evaluated their anticancer activity (Rayes et al., 2020).

Safety and Hazards

The safety and hazards associated with the handling and use of “[2-(4-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate” are not explicitly mentioned in the search results .

properties

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-12-2-8-15(9-3-12)19-16(20)11-22-17(21)10-13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRVFCMURQZNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.